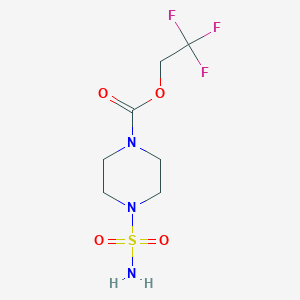
3-((2-(Dimethylamino)ethyl)amino)-4-((2-hydroxyethyl)amino)cyclobut-3-ene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-(Dimethylamino)ethyl)amino)-4-((2-hydroxyethyl)amino)cyclobut-3-ene-1,2-dione is a complex organic compound with a unique structure that includes both dimethylamino and hydroxyethylamino groups attached to a cyclobutene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(Dimethylamino)ethyl)amino)-4-((2-hydroxyethyl)amino)cyclobut-3-ene-1,2-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclobutene ring: This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of the dimethylamino group: This step often involves the reaction of the intermediate with dimethylamine under controlled conditions.
Introduction of the hydroxyethylamino group: This can be done by reacting the intermediate with ethanolamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-((2-(Dimethylamino)ethyl)amino)-4-((2-hydroxyethyl)amino)cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-((2-(Dimethylamino)ethyl)amino)-4-((2-hydroxyethyl)amino)cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3-((2-(Dimethylamino)ethyl)amino)-4-((2-hydroxyethyl)amino)cyclobut-3-ene-1,2-dione exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-((2-(Dimethylamino)ethyl)amino)-4-((2-hydroxyethyl)amino)cyclobut-3-ene-1,2-dione: Shares structural similarities but differs in functional groups.
Cyclobutene derivatives: Compounds with similar cyclobutene rings but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H17N3O3 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
3-[2-(dimethylamino)ethylamino]-4-(2-hydroxyethylamino)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C10H17N3O3/c1-13(2)5-3-11-7-8(12-4-6-14)10(16)9(7)15/h11-12,14H,3-6H2,1-2H3 |
Clave InChI |
FOTUFSZQGPLHLQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC1=C(C(=O)C1=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B14894898.png)
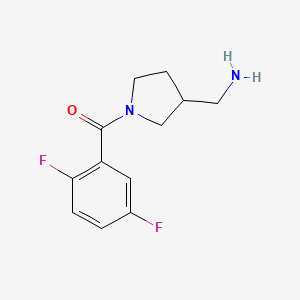

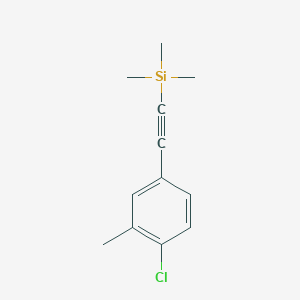
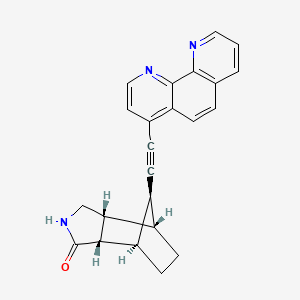
![(R)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14894919.png)
![7,7-Dimethyl-2,6,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B14894927.png)

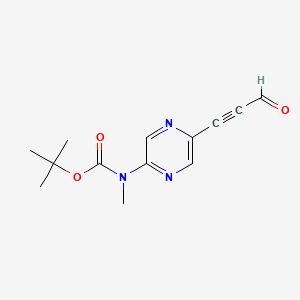
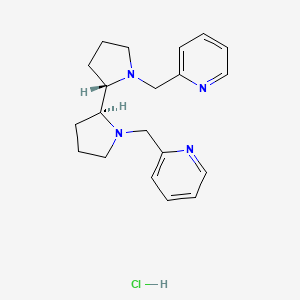
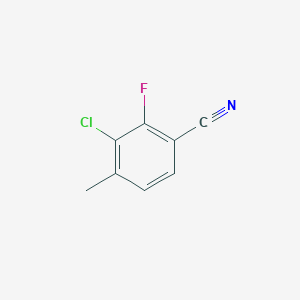

![2-Bromo-4-fluorothieno[2,3-c]pyridin-7(6H)-one](/img/structure/B14894962.png)
